

Dihydrosanguinarine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydrosanguinarine*

Cat. No.: *B1196270*

[Get Quote](#)

CAS Number: 3606-45-9

Chemical Structure:

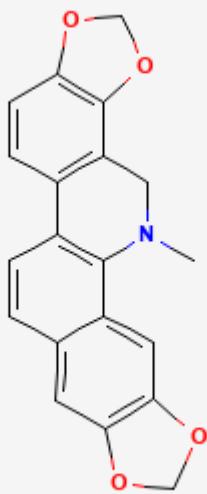


Figure 1. Chemical structure of **dihydrosanguinarine**.

Dihydrosanguinarine (DHS) is a benzophenanthridine alkaloid, a metabolite of sanguinarine, found in various plant species, including *Macleaya microcarpa*, *Chelidonium majus*, *Corydalis adunca*, and *Lamprocapnos spectabilis*.^{[1][2]} This document provides a comprehensive overview of its chemical properties, biological activities, and associated experimental protocols, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Biological Properties

Dihydrosanguinarine is a white to off-white powder with the molecular formula $C_{20}H_{15}NO_4$ and a molecular weight of 333.34 g/mol .^{[3][4]} It is soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.^{[1][3]}

Property	Value	Source
CAS Number	3606-45-9	[1] [3] [4]
Molecular Formula	$C_{20}H_{15}NO_4$	[3] [4]
Molecular Weight	333.34 g/mol	[3] [4]
Purity	≥98%	[3]
Appearance	White to off-white powder	[3]
Solubility	10mM in DMSO	[3]

Biological Activity and Quantitative Data

Dihydrosanguinarine exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects.^[3]

Anticancer Activity

DHS has demonstrated cytotoxic effects against various cancer cell lines. In human promyelocytic leukemia HL-60 cells, DHS induced both apoptosis and necrosis, depending on the concentration.^[5] At concentrations from 5 μ M, it primarily induced necrosis, while apoptosis was observed at 10 μ M and above.^[5] The cytotoxic effects are associated with the dissipation of the mitochondrial membrane potential and the induction of caspase-9 and -3 activities.^[5]

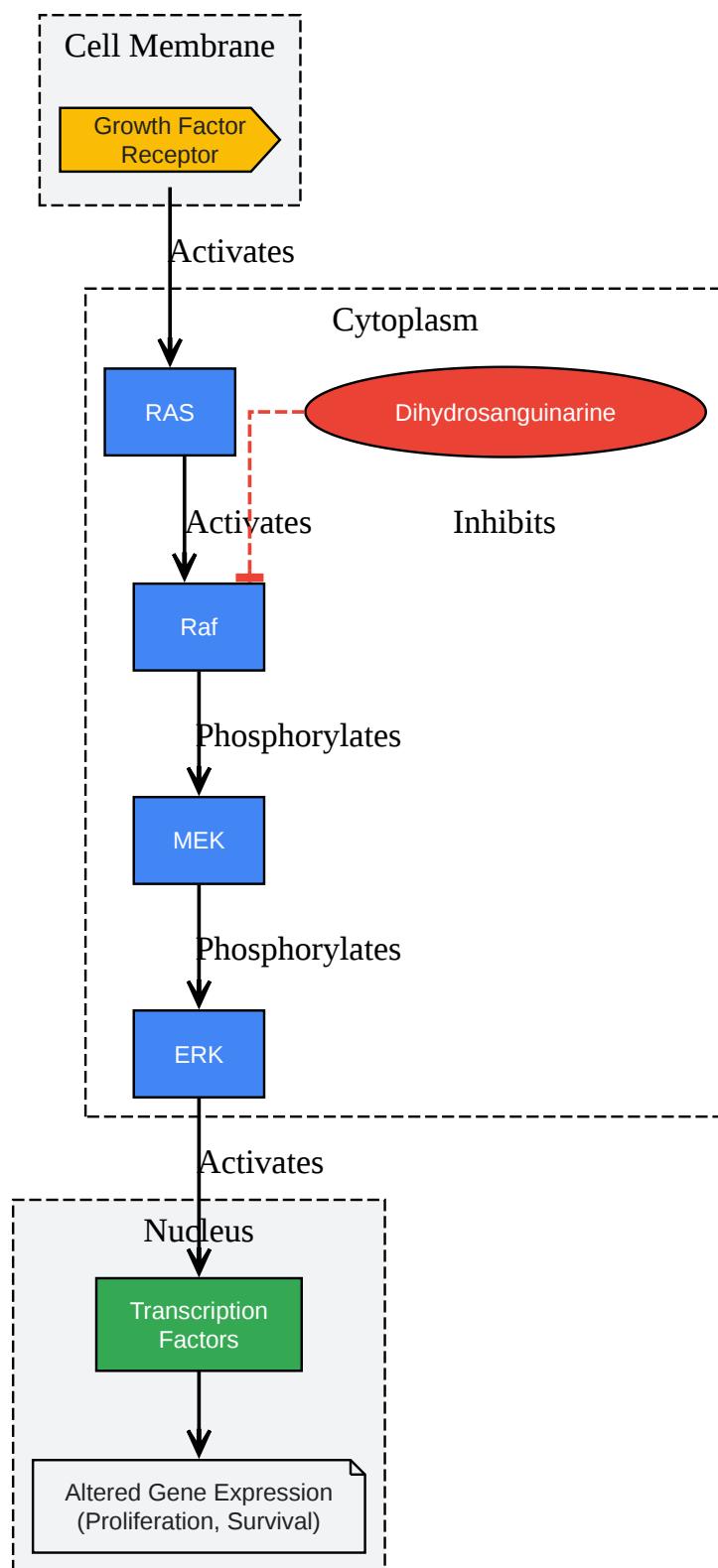
Cell Line	Assay	Metric	Value	Exposure Time	Source
Human promyelocytic leukemia (HL-60)	MTT Assay	% Viability	52%	24 hours (at 20 μ M)	[5]
Pancreatic cancer (PANC-1, SW1990)	Not Specified	-	Induces apoptosis and cell cycle arrest	Not Specified	[6]

Anti-inflammatory Activity

In vitro studies have shown that DHS inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and interleukin-6 (IL-6) in RAW 264.7 cells.[3] It also inhibits the phosphorylation of ERK1/2 and p38, key components of the MAPK signaling pathway.[3]

Antimicrobial and Antiparasitic Activity

DHS is active against a variety of microbes, including *Leishmania*, *Botrytis*, *Erysiphe*, *Candida*, and both gram-positive and gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[3] It has also shown efficacy against the fish parasite *Ichthyophthirius multifiliis*.[1]

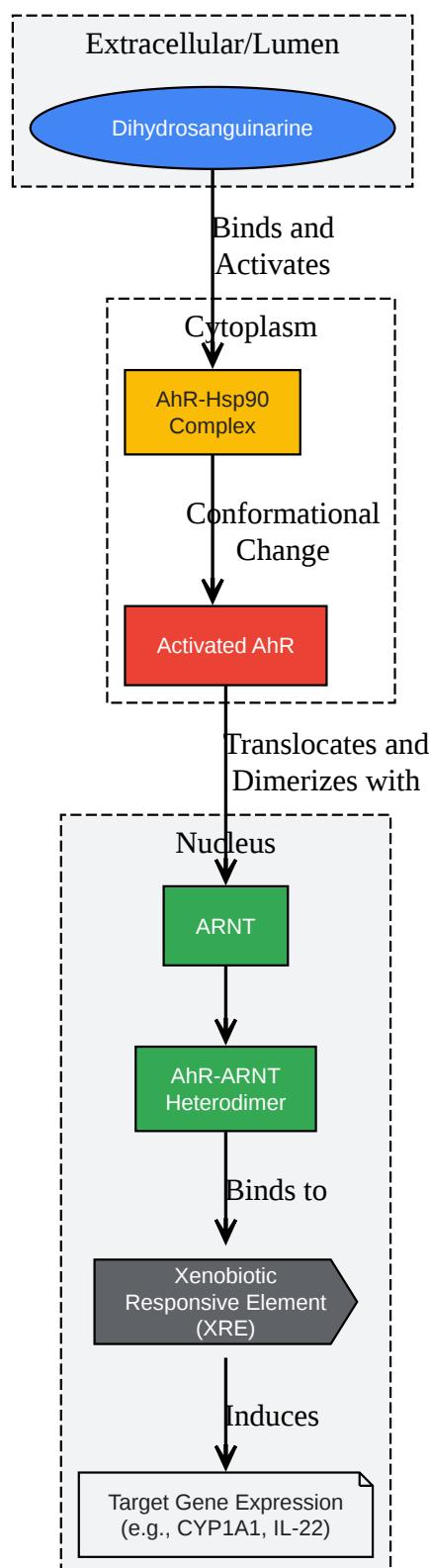

Organism	Metric	Value	Source
<i>Ichthyophthirius multifiliis</i>	EC ₅₀	5.18 mg/L	[1]
<i>Botrytis cinerea</i>	Mycelial growth inhibition	95.16% (at 50 μ g/ml)	
<i>Leishmania</i>	IC ₅₀	0.014 μ g/ml	

Signaling Pathways

Dihydrosanguinarine has been shown to modulate key signaling pathways involved in cell growth, inflammation, and immune response.

RAS/Raf/MEK/ERK Pathway

Dihydrosanguinarine has been reported to inhibit pancreatic cancer cells by regulating the RAS/Raf/MEK/ERK pathway.^[6] This pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival.



[Click to download full resolution via product page](#)

RAS/Raf/MEK/ERK Signaling Pathway Inhibition

Aryl Hydrocarbon Receptor (AhR) Pathway

Dihydrosanguinarine regulates tryptophan metabolism and enhances intestinal immune function by activating the Aryl Hydrocarbon Receptor (AhR) pathway.^[7] This activation leads to changes in the gut microbiota and modulation of immune-related factors.^[7]

[Click to download full resolution via product page](#)

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

Experimental Protocols

Extraction and Isolation of Dihydrosanguinarine

A general protocol for the extraction of alkaloids from plant sources involves the following steps:

- Grinding: The plant material (e.g., from *Macleaya cordata*) is dried and ground into a fine powder.
- Extraction: The powdered material is extracted with an appropriate solvent, such as acetonitrile followed by a 1% HCl-methanol solution.[8]
- Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate **dihydrosanguinarine**.

Cytotoxicity Assessment using MTT Assay

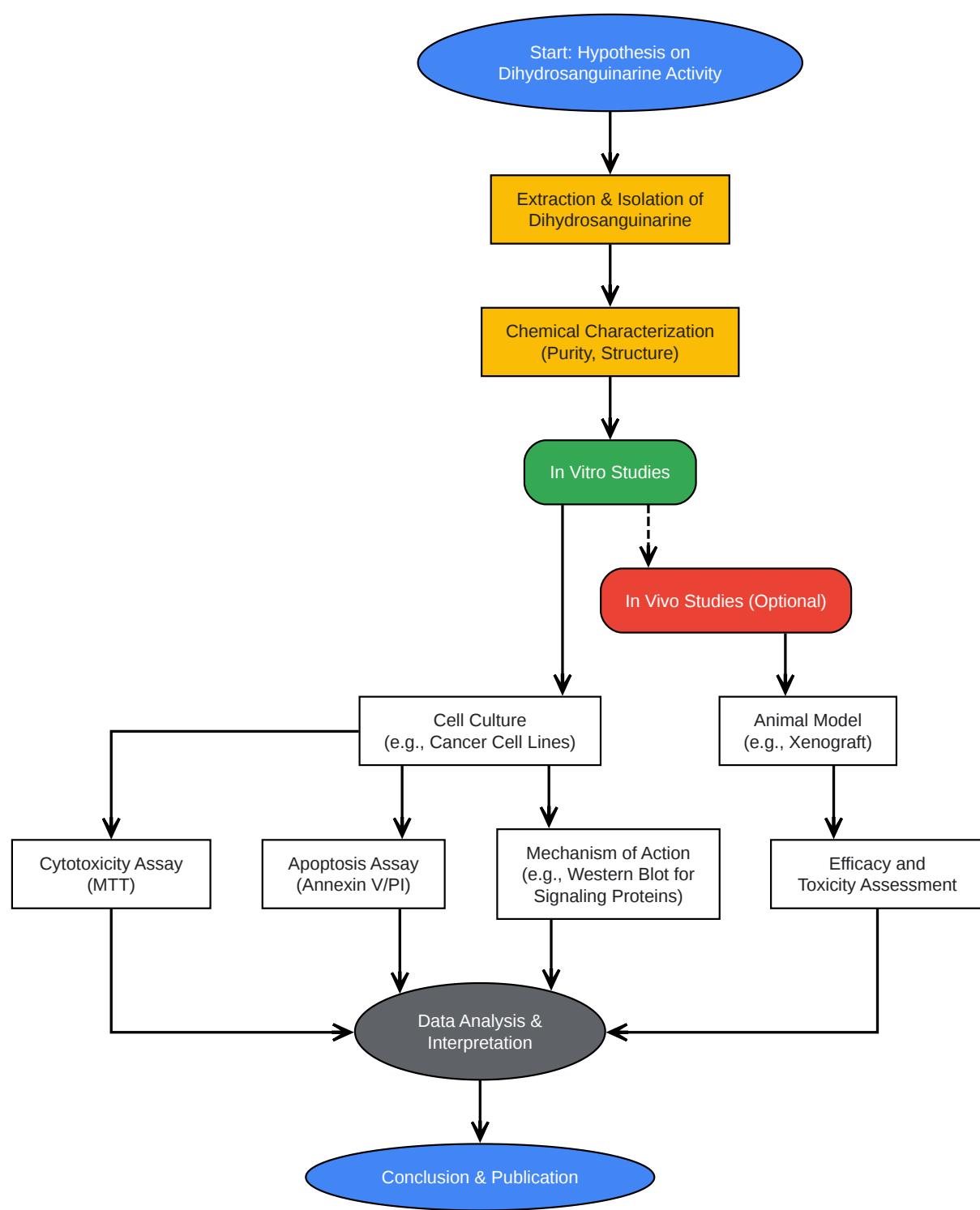
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a desired density and allow them to attach overnight.
- Treatment: Treat the cells with various concentrations of **dihydrosanguinarine** (e.g., up to 20 μ M) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).[5]
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

- Cell Treatment: Treat cells with **dihydrosanguinarine** at various concentrations (e.g., 5 μ M and 10 μ M) for the desired time.[5]
- Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
 - Annexin V-negative/PI-negative cells are viable.
 - Annexin V-positive/PI-negative cells are in early apoptosis.
 - Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.


Quantitative Analysis by HPLC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be used for the simultaneous determination of **dihydrosanguinarine** in biological samples. [8]

- Sample Preparation: Extract **dihydrosanguinarine** from the matrix (e.g., chicken tissue, plasma) using a suitable extraction solvent like acetonitrile and 1% HCl-methanol.[8]
- Chromatographic Separation: Separate the analyte on a C18 column using an appropriate mobile phase.
- Mass Spectrometric Detection: Use a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.[8]
- Quantification: Perform quantification using multiple reaction monitoring (MRM). The calibration curves are typically linear over a concentration range of 0.2-100.0 ng/g.[8]

Experimental Workflow

The following diagram illustrates a general workflow for studying the biological effects of **dihydrosanguinarine**.

[Click to download full resolution via product page](#)

General Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative determination of sanguinarine, chelerythrine, dihydrosanguinarine and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrosanguinarine enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dihydrosanguinarine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1196270#dihydrosanguinarine-cas-number-and-chemical-structure\]](https://www.benchchem.com/product/b1196270#dihydrosanguinarine-cas-number-and-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com